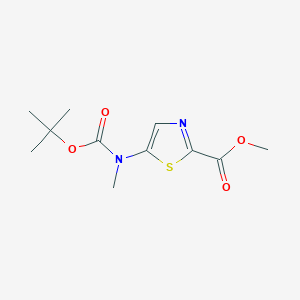
Benzothiazole, 2-(4-ethoxyphenyl)-
Übersicht
Beschreibung
“Benzothiazole, 2-(4-ethoxyphenyl)-” is a chemical compound that belongs to the benzothiazole family. It is an organic heterobicyclic compound that is a fusion product between benzene and thiazole .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “Benzothiazole, 2-(4-ethoxyphenyl)-” has been elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis
Benzothiazoles have recognized pharmacophores in the field of research, predominantly in synthetic and medicinal chemistry, on account of their significant pharmaceutical properties .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of Benzothiazole, 2-(4-ethoxyphenyl)-, with each field given a separate and detailed section:
Anticancer Research
Benzothiazole derivatives, including 2-(4-ethoxyphenyl)-benzothiazole, have shown significant promise in anticancer research. These compounds exhibit potent antitumor activity against various cancer cell lines. Studies have demonstrated their ability to inhibit the proliferation of human breast, ovarian, colon, and renal cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest, making them valuable candidates for developing new anticancer therapies.
Antimicrobial Agents
Benzothiazole derivatives are also explored for their antimicrobial properties. 2-(4-ethoxyphenyl)-benzothiazole has been investigated for its effectiveness against a range of bacterial and fungal strains. Research indicates that these compounds can inhibit the growth of pathogens such as Escherichia coli, Bacillus subtilis, Candida albicans, and Aspergillus niger . This makes them potential candidates for developing new antimicrobial agents to combat resistant strains.
Anti-inflammatory Applications
The anti-inflammatory potential of benzothiazole derivatives is another area of active research. Compounds like 2-(4-ethoxyphenyl)-benzothiazole have been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α . This property is particularly valuable in treating chronic inflammatory conditions and diseases where inflammation plays a critical role, such as arthritis and inflammatory bowel disease.
Neuroprotective Agents
Research has also focused on the neuroprotective effects of benzothiazole derivatives. 2-(4-ethoxyphenyl)-benzothiazole has been studied for its potential to protect neurons from oxidative stress and apoptosis . These properties are crucial for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s, where neuronal damage is a key pathological feature.
Photophysical and Photochemical Applications
Benzothiazole derivatives are known for their interesting photophysical and photochemical properties. 2-(4-ethoxyphenyl)-benzothiazole has been studied for its fluorescence characteristics, making it useful in the development of fluorescent probes and sensors . These applications are valuable in various fields, including bioimaging, environmental monitoring, and material sciences.
Organic Electronics
In the field of organic electronics, benzothiazole derivatives are explored for their semiconducting properties. 2-(4-ethoxyphenyl)-benzothiazole has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . These materials are essential for developing flexible, lightweight, and efficient electronic devices.
Wirkmechanismus
Target of Action
Benzothiazole, 2-(4-ethoxyphenyl)-, is a chemical compound that belongs to the benzothiazole family. It has been found to exhibit significant biological activity against various targets. One of the primary targets of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the cell wall biosynthesis of M. tuberculosis . This interaction results in the inhibition of the growth and proliferation of the bacteria, contributing to its anti-tubercular activity .
Biochemical Pathways
The compound affects the biochemical pathway involved in the synthesis of the cell wall of M. tuberculosis . By inhibiting the function of DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity and function of the cell wall, leading to the death of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of M. tuberculosis . By disrupting the synthesis of the bacterial cell wall, the compound causes the death of the bacteria, exhibiting its anti-tubercular activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-2-17-12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18-15/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUXHTYTQIQZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398301 | |
| Record name | Benzothiazole, 2-(4-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazole, 2-(4-ethoxyphenyl)- | |
CAS RN |
183561-67-3 | |
| Record name | Benzothiazole, 2-(4-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3048767.png)


![Benzene, 1-bromo-3-[(4-fluorophenyl)methyl]-](/img/structure/B3048773.png)








![Bis[p-chlorophenyl]acetylene](/img/structure/B3048789.png)